molecular formula C10H9NO2S B1268034 3-Ethoxycarbonylphenyl isothiocyanate CAS No. 3137-84-6

3-Ethoxycarbonylphenyl isothiocyanate

Cat. No.: B1268034
CAS No.: 3137-84-6
M. Wt: 207.25 g/mol
InChI Key: MCHONYMFRSKTLR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Ethoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit cytochrome P450 enzymes, which are involved in the activation of carcinogens . Additionally, this compound can induce the expression of phase II detoxification enzymes such as glutathione S-transferases, which help in detoxifying harmful substances . These interactions highlight the compound’s potential in chemoprevention and therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression . For example, it can inhibit the Akt/NFκB pathway, leading to reduced cell survival and increased oxidative stress . Furthermore, this compound can affect cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) production . These cellular effects contribute to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to cysteine residues in proteins, leading to the formation of thiourea derivatives . This binding can result in the inhibition of enzyme activity, such as the suppression of cytochrome P450 enzymes . Additionally, this compound can induce changes in gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant and detoxification genes . These molecular interactions underpin the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that isothiocyanates, including this compound, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert chemopreventive effects by inhibiting carcinogen activation and inducing detoxification enzymes . At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps in the detoxification and elimination of the compound from the body. Additionally, this compound can modulate metabolic flux by affecting the levels of various metabolites, including those involved in antioxidant defense . Understanding these metabolic pathways is essential for evaluating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenyl isothiocyanate typically involves the reaction of 3-ethoxycarbonylphenylamine with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable methods such as the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This method is advantageous due to its efficiency and the ability to produce high yields of the desired isothiocyanate.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

    Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: It can hydrolyze under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate these reactions.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Heterocycles: Formed from cycloaddition reactions.

    Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    4-Methoxyphenyl Isothiocyanate: Contains a methoxy group instead of an ethoxycarbonyl group, leading to different reactivity and applications.

    Benzyl Isothiocyanate: Contains a benzyl group, which affects its reactivity and biological properties.

Uniqueness: 3-Ethoxycarbonylphenyl isothiocyanate is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in synthetic chemistry and biological research .

Properties

IUPAC Name

ethyl 3-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHONYMFRSKTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334382
Record name Ethyl 3-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-84-6
Record name Ethyl 3-isothiocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3137-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-isothiocyanatobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3137-84-6
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Synthesis routes and methods I

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl m-aminobenzoate. While stirring the solution at room temperature, 83.4 g of N,N-diethylthiocarbamoyl chloride was added dropwise to the solution over a period of about 1 hour and then the mixture was refluxed for 5 hours. The toluene was distilled off under reduced pressure, the residue thus formed was dissolved in 300 ml of ethyl acetate, and the ethyl acetate solution was washed with water. Then, ethyl acetate was distilled off under reduced pressure and the residue was further subjected to distillation under reduced pressure to provide 80 g of oily ethyl m-isothiocyanatobenzoate having a boiling point of 125° C./0.6 mm Hg at a yield of 77%.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

82.5 g of ethyl m-aminobenzoate was dissolved in 500 ml of toluene and to the solution was added dropwise 83.4 g of N,N-diethylthiocarbamoyl chloride at room temperature with stirring over a period of about 1 hour. The mixture was then refluxed by heating for 5 hours. The toluene was distilled off under reduced pressure, to the residue was added 300 ml of ethyl acetate and the ethyl acetate solution was washed with water. The ethyl acetate was distilled off under reduced pressure and the residue was further subjected to vacuum distillation to obtain 80 g of ethyl m-isothiocyanatobenzoate as oily product. Boiling Point: 125° C./0.6 mm Hg. Yield: 77%.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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